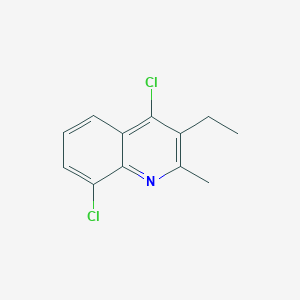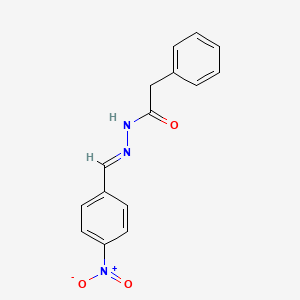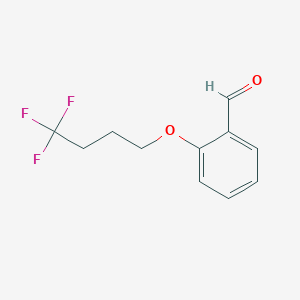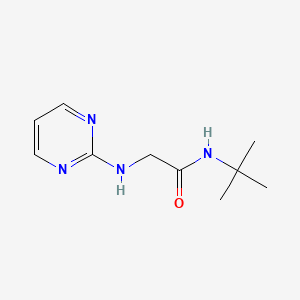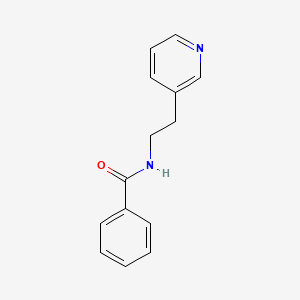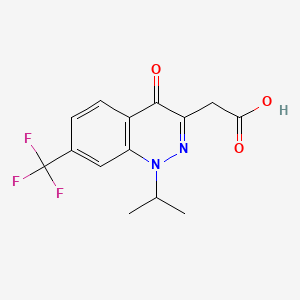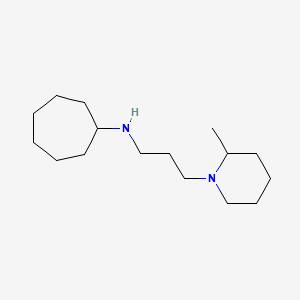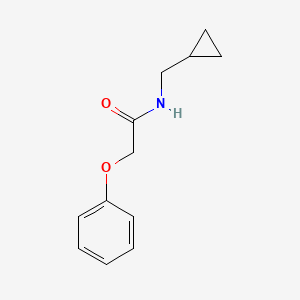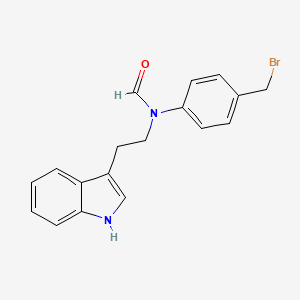
(4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide is a complex organic compound that features both a bromomethyl group and an indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide typically involves the reaction of 4-(bromomethyl)benzoic acid with 2-(indol-3-yl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the indole moiety.
Coupling Reactions: The indole group can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions may modify the indole moiety.
Wissenschaftliche Forschungsanwendungen
(4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its unique chemical properties may be exploited in the development of new materials with specific functionalities.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Wirkmechanismus
The mechanism of action of (4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The indole moiety may interact with various receptors or enzymes, influencing signaling pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Chloromethyl)phenyl)-N-(2-indol-3-ylethyl)formamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(4-(Methyl)phenyl)-N-(2-indol-3-ylethyl)formamide: Lacks the halogen atom, which may affect its reactivity and interactions.
(4-(Bromomethyl)phenyl)-N-(2-pyridyl)formamide: Contains a pyridine ring instead of an indole moiety.
Uniqueness
(4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide is unique due to the presence of both a bromomethyl group and an indole moiety. This combination of functional groups provides distinct chemical properties and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C18H17BrN2O |
|---|---|
Molekulargewicht |
357.2 g/mol |
IUPAC-Name |
N-[4-(bromomethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]formamide |
InChI |
InChI=1S/C18H17BrN2O/c19-11-14-5-7-16(8-6-14)21(13-22)10-9-15-12-20-18-4-2-1-3-17(15)18/h1-8,12-13,20H,9-11H2 |
InChI-Schlüssel |
HLPYSWPEFOHTGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN(C=O)C3=CC=C(C=C3)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Difluoro-5-isopropyl-2-methoxy-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14906132.png)


![(4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906142.png)
